N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . This structure allows triazoles to bind readily in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents .Scientific Research Applications
Herbicidal Activity
Compounds similar to N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been explored for their potential in agricultural applications, particularly as herbicides. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests a potential avenue for the chemical to contribute to effective weed management strategies, enhancing crop yield and agricultural productivity (Moran, 2003).
Antimicrobial Activity
The structural analogs of this compound have shown significant antimicrobial properties. Research indicates that sulfonamide and sulfinyl compound derivatives, obtained by reacting similar core structures with various agents, demonstrate potent antimicrobial activity. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Abdel-Motaal & Raslan, 2014).
Insecticidal Agents
In the pursuit of new, biologically active compounds for pest management, derivatives incorporating the [1,2,4]triazolo and sulfonamide moieties have been synthesized and evaluated for their insecticidal efficacy. For instance, certain sulfonamides bearing a thiazole moiety have shown potent toxic effects against specific pests, such as the cotton leafworm, highlighting the potential utility of this compound in developing new insecticidal formulations (Soliman et al., 2020).
Anticancer Activity
The modification of similar triazolopyridine sulfonamide compounds to include different functional groups, such as alkylurea, has been shown to exhibit remarkable anticancer effects with reduced toxicity. This suggests that this compound could potentially be modified or serve as a scaffold for the development of new anticancer agents, offering promising avenues for therapeutic interventions (Wang et al., 2015).
Mechanism of Action
Target of Action
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a type of triazole derivative . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
It is known that triazole derivatives can interact with various enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, potentially influencing cellular processes.
Biochemical Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
It is known that triazole compounds can interact with various enzymes and receptors, potentially influencing cellular processes .
Safety and Hazards
Future Directions
The future of triazole research is promising, with ongoing efforts to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Properties
IUPAC Name |
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-28-19-10-8-18(9-11-19)25(14-17-6-4-3-5-7-17)29(26,27)20-12-13-21-23-22-16-24(21)15-20/h3-13,15-16H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWUZGNHSHJIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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